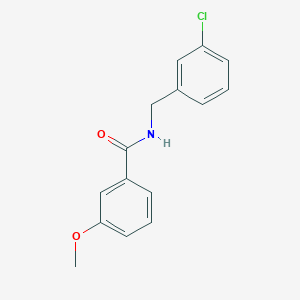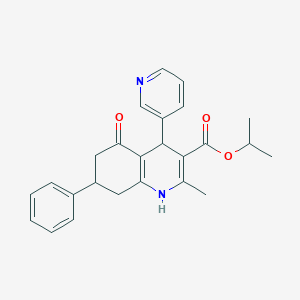![molecular formula C14H19NO4 B4966857 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol, also known as MDBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MDBP belongs to the class of compounds known as phenethylamines, which are known to have diverse biological activities.
Applications De Recherche Scientifique
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In pharmacology, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been studied for its effects on the central nervous system and its potential as a drug of abuse. In toxicology, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been studied for its potential toxicity and its effects on the liver and other organs.
Mécanisme D'action
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol acts as a potent agonist of the serotonin receptor subtype 2B (5-HT2B). This receptor is known to be involved in the regulation of mood, appetite, and cardiovascular function. 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has also been shown to have activity at other serotonin receptors, including 5-HT2A and 5-HT2C. Additionally, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been shown to have activity at the dopamine transporter, which is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol can increase the release of dopamine and serotonin in the brain. Additionally, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has been shown to increase heart rate and blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol has several advantages for lab experiments, including its high potency and selectivity for the serotonin receptor subtype 2B. However, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol is also known to have potential toxicity and can be difficult to handle due to its high potency.
Orientations Futures
There are several future directions for research on 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol. One area of interest is the development of new therapeutic applications for 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol, particularly in the treatment of neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol and its effects on other neurotransmitter systems. Finally, more research is needed to determine the potential toxicity of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol and its effects on other organs in the body.
Méthodes De Synthèse
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol can be synthesized from the reaction of 3-piperidinol with 3,4-methylenedioxyphenyl-2-propanone. The reaction is typically carried out in the presence of a reducing agent and a catalyst. The resulting product is then purified using chromatographic techniques.
Propriétés
IUPAC Name |
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-12-5-10(6-13-14(12)19-9-18-13)7-15-4-2-3-11(16)8-15/h5-6,11,16H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADRTNSAUIYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
![[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B4966775.png)

![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)


![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)

![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)